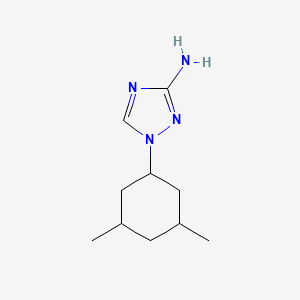

1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-(3,5-dimethylcyclohexyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H18N4/c1-7-3-8(2)5-9(4-7)14-6-12-10(11)13-14/h6-9H,3-5H2,1-2H3,(H2,11,13) |

InChI Key |

CMBMQWXPFNCEOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)N2C=NC(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediates

- Hydrazinecarboximidamide Derivatives: These intermediates are crucial for the synthesis of 3-amino-1,2,4-triazoles. They can be prepared by reacting substituted hydrazines with sulfonic acid derivatives obtained from oxidation of thioureas or semithiocarbazides.

- For the target compound, the hydrazine derivative bearing the 3,5-dimethylcyclohexyl substituent would be synthesized or sourced, then reacted to form the corresponding hydrazinecarboximidamide intermediate.

Cyclization to 3-Amino-1,2,4-Triazole Core

- The hydrazinecarboximidamide intermediate undergoes cyclization upon treatment with a formic acid equivalent such as trimethyl orthoformate, typically under heating (e.g., 140 °C for 14 hours), to yield the 3-amino-1,2,4-triazole ring system.

- This step is generally efficient and yields the desired 3-amino-triazole derivatives in moderate to good yields (40–70%) depending on substituents and reaction conditions.

Reaction Conditions and Optimization

- Reactions with hydrazine hydrochloride salts often require the addition of a base such as triethylamine to proceed efficiently.

- Microwave irradiation has been used in related syntheses to enhance reaction rates and yields, especially for nucleophilic ring openings and subsequent cyclizations.

- Solvent choice and temperature control are critical; common solvents include methanol, dimethyl sulfoxide (DMSO), and chloroform for solubility and reaction efficiency.

Alternative Synthetic Pathways

Condensation of Aminoguanidine with Carboxylic Acids

- Aminoguanidine bicarbonate can be condensed with carboxylic acids to form 3-amino-1,2,4-triazole derivatives.

- For alkyl-substituted cyclohexyl derivatives, the corresponding carboxylic acid (e.g., 3,5-dimethylcyclohexanecarboxylic acid) can be used.

- This method has been shown to produce related 1,2,4-triazole amines and their salts in good purity and yields, with characterization by NMR and crystallography.

N-Substituted 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides Synthesis

- Two complementary pathways involve preparing N-guanidinosuccinimide intermediates followed by reaction with amines under microwave irradiation.

- The choice of pathway depends on the nucleophilicity of the amine; aliphatic amines (such as cyclohexylamines) react well via nucleophilic ring opening and recyclization to form the triazole ring.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Oxidation of substituted thioureas to sulfonic acids, then reaction with hydrazines, cyclization with trimethyl orthoformate | Substituted thioureas, hydrazines, trimethyl orthoformate | Heating at 140 °C, base addition if needed | 40–70 | Versatile; allows variation of substituents; base needed for hydrazine salts |

| Condensation of aminoguanidine bicarbonate with carboxylic acids | Aminoguanidine bicarbonate, carboxylic acids | Acid-base condensation, mild heating | Moderate to high | Suitable for alkyl-substituted cyclohexyl derivatives; produces salts and free amines |

| Preparation of N-guanidinosuccinimide intermediates, microwave-assisted reaction with amines | Succinic anhydride, aminoguanidine hydrochloride, amines | Microwave irradiation, nucleophilic ring opening | Moderate to good | Efficient for aliphatic amines; pathway choice depends on amine nucleophilicity |

Research Findings and Characterization

- NMR spectroscopy (1H, 13C) and X-ray crystallography confirm the formation and tautomeric forms of 3-amino-1,2,4-triazoles.

- Chemical shifts for methyl groups on cyclohexyl rings typically appear around δ 1.8–2.2 ppm in DMSO-d6.

- The primary amine protons on the triazole ring show broad signals due to hydrogen bonding and tautomerism.

- The triazole ring nitrogen atoms contribute to characteristic chemical shifts and are key to confirming ring closure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine and analogous compounds from the evidence:

Key Observations:

Structural Differences: The target compound features a 1,2,4-triazol-3-amine core with a bulky cyclohexyl substituent, which contrasts with the 1,2,3-triazole core in ’s phenyl derivative . The ethane-linked bis-triazole nitrate () incorporates two triazole rings and nitrate esters, conferring explosive properties due to nitro groups, unlike the target compound’s amine functionality .

Thermal Stability :

- The dimethylcyclohexyl group in the target compound likely improves thermal stability via steric hindrance, though this remains speculative without direct data. In contrast, the ethane-linked bis-triazole nitrate () exhibits exceptional thermal stability (>550°C), surpassing even TATB, a benchmark explosive .

Solubility and Reactivity :

- The cyclohexyl group in the target compound enhances lipophilicity, favoring organic solvents, whereas the phenyl group in ’s compound introduces moderate polarity. The nitrate groups in ’s compound increase polarity and hygroscopicity .

Research Findings and Limitations

Synthesis and Characterization :

- The synthesis of triazole derivatives often employs azide-alkyne cycloaddition (e.g., ’s phenyl triazole). However, the target compound’s cyclohexyl group may require specialized cyclohexane-functionalized precursors, complicating synthesis .

- NMR data for ’s compound (δ 7.95 ppm for triazole proton) highlight electronic effects of substituents, which could guide predictions for the target compound’s spectroscopic behavior .

Gaps in Data: No direct thermal or solubility data exist for the target compound. Comparative inferences rely on structural analogs, underscoring the need for experimental validation.

Biological Activity

1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. The compound is characterized by a triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms. This article explores its biological activities, including antimicrobial, antifungal, and anticancer properties.

- Molecular Formula : C₁₀H₁₈N₄

- Molecular Weight : 194.28 g/mol

- CAS Number : 1341959-66-7

The presence of amine and triazole functionalities allows this compound to participate in various chemical reactions, enhancing its biological activity through interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | |

| Escherichia coli | 10 µg/mL | |

| Bacillus subtilis | 8 µg/mL |

In vitro assays have shown that this compound can inhibit the growth of these bacteria effectively, comparable to established antibiotics.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has been tested against several fungal strains with promising results:

These findings suggest that the compound may serve as a potential antifungal agent in therapeutic applications.

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines:

These results highlight the potential of this compound as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The triazole ring can inhibit cytochrome P450 enzymes involved in drug metabolism and synthesis.

- DNA Interaction : Molecular docking studies suggest that the compound may bind to DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and repair .

Study on Antibacterial Efficacy

A study conducted by Muthal et al. (2010) synthesized various triazole derivatives and tested their antibacterial efficacy against a panel of bacteria. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against E. coli and S. aureus, demonstrating the effectiveness of triazole structures in combating bacterial infections .

Research on Antifungal Properties

In a comparative study on antifungal agents published in MDPI (2020), researchers evaluated several triazole derivatives against Candida albicans. The findings revealed that derivatives similar to this compound showed promising antifungal activity with low MIC values .

Q & A

What are the key considerations for synthesizing 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine with high purity?

Basic Research Question

Synthesis requires precise control of reaction conditions. Key steps include:

- Temperature and pH Optimization : Maintain strict temperature ranges (e.g., 80–100°C) and neutral to slightly acidic pH to prevent side reactions, as seen in analogous triazole syntheses .

- Catalyst Selection : Use transition-metal catalysts (e.g., Yb(OTf)₃) to enhance cycloaddition efficiency, as demonstrated in triazole ring formation via Huisgen reactions .

- Purification : Employ column chromatography or recrystallization from ethanol to isolate the compound, ensuring >95% purity .

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Advanced analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, triazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 265.2) and fragmentation patterns .

- X-ray Crystallography : Resolve tautomeric forms and stereochemistry, as shown in structural studies of related triazoles .

What strategies are effective in analyzing the compound’s bioactivity when initial assays show contradictory results?

Advanced Research Question

Address discrepancies through systematic approaches:

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl groups on cyclohexyl) to isolate effects on binding affinity, as observed in fluorobenzyl-triazole analogs .

- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with specific enzymes/receptors .

How does the substitution pattern on the triazole ring influence binding affinity to biological targets?

Advanced Research Question

Substituent effects are multifactorial:

- Steric Effects : Bulky groups (e.g., 3,5-dimethylcyclohexyl) may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluorine) increase hydrogen-bonding potential, as seen in oxadiazole-triazole hybrids .

- Case Study : The oxetane ring in 1-(oxetan-3-yl)-1H-1,2,4-triazol-3-amine improves solubility and mimics carbonyl bioisosteres, enhancing pharmacokinetics .

What are the challenges in resolving tautomeric forms during structural elucidation?

Advanced Research Question

Tautomerism complicates characterization:

- Crystallographic Analysis : X-ray diffraction can distinguish tautomers, as shown for 3-phenyl-1,2,4-triazol-5-amine, where tautomers I and II co-crystallize .

- Computational Modeling : Density functional theory (DFT) predicts dominant tautomers based on energy minimization .

- Spectroscopic Signatures : IR and UV-Vis spectra detect tautomer-specific vibrational/electronic transitions .

How to design derivatives of this compound for enhanced pharmacokinetic properties?

Advanced Research Question

Derivatization strategies include:

- Bioisosteric Replacement : Substitute the cyclohexyl group with oxetane (improves metabolic stability) or pyrrolidinylmethyl (enhances water solubility) .

- Prodrug Design : Introduce ester or amide prodrug moieties to increase oral bioavailability .

- Salt Formation : Dihydrochloride salts (e.g., methyl-triazole derivatives) improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.